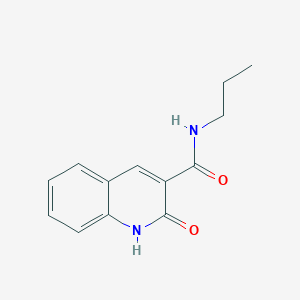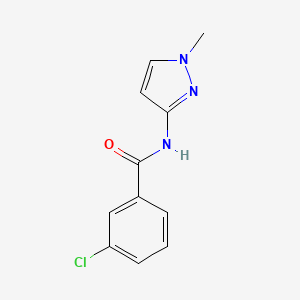
N-methyl-2-(9-oxoacridin-10-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(9-oxoacridin-10-yl)acetamide, also known as MAA, is a synthetic compound that has been widely used in scientific research. MAA belongs to the class of acridine derivatives and has been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(9-oxoacridin-10-yl)acetamide is not fully understood. However, studies have shown that this compound can intercalate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, this compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to induce the release of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-(9-oxoacridin-10-yl)acetamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. However, this compound has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in some experiments. In addition, this compound has been shown to have some toxicity, which can affect the viability of cells in vitro.
Direcciones Futuras
There are several future directions for the research on N-methyl-2-(9-oxoacridin-10-yl)acetamide. One potential direction is the development of this compound-based fluorescent probes for the detection of biomolecules. Another direction is the investigation of the potential therapeutic applications of this compound for the treatment of Alzheimer's disease. Furthermore, the development of this compound analogs with improved solubility and selectivity could lead to the development of more effective anticancer agents. Finally, the investigation of the mechanism of action of this compound could provide insights into the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. The compound has various biological activities, including anticancer, antiviral, and antimicrobial activities. This compound has been shown to intercalate into DNA and RNA, inhibit nucleic acid synthesis, and induce apoptosis in cancer cells. The compound has several advantages for lab experiments, including easy synthesis and high selectivity for cancer cells. However, this compound has some limitations, including low solubility in water and some toxicity. Future research on this compound could lead to the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
N-methyl-2-(9-oxoacridin-10-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 9-aminoacridine with methyl chloroacetate in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been widely used in the synthesis of this compound and has been shown to produce high yields of pure product.
Aplicaciones Científicas De Investigación
N-methyl-2-(9-oxoacridin-10-yl)acetamide has been extensively used in scientific research due to its various biological activities. The compound has been shown to have anticancer, antiviral, and antimicrobial activities. This compound has also been used in the development of fluorescent probes for the detection of DNA and RNA. In addition, this compound has been used as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-methyl-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJUGWMCIGHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)




![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
